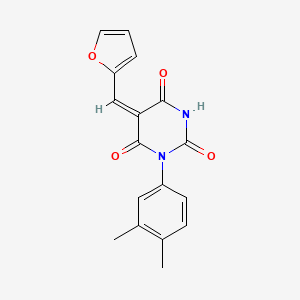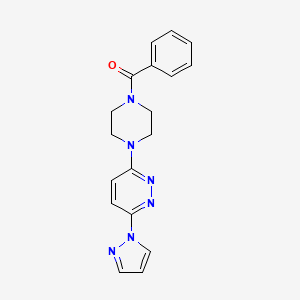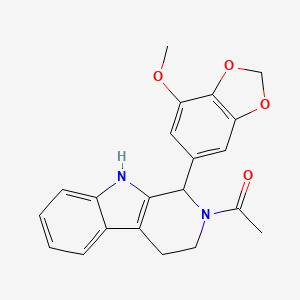
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine (CBP) is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is used in scientific research to study its biochemical and physiological effects. CBP has gained attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of BDNF, which is a protein that promotes the growth and survival of neurons. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been suggested to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability.
実験室実験の利点と制限
The advantages of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include its potential therapeutic applications in the treatment of neurological disorders, its anxiolytic, antidepressant, and antipsychotic effects in animal models, and its ability to increase the levels of BDNF and GABA. The limitations of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include the complexity of its synthesis, the lack of understanding of its mechanism of action, and the potential for side effects.
将来の方向性
For the study of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, the potential for 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist suggests that it may have applications in the treatment of other disorders such as Parkinson's disease and drug addiction.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine involves the reaction of 1-(2-chlorobenzyl)piperazine with cyclobutanecarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine. The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is a complex process that requires careful attention to reaction conditions and purification methods to obtain high yields and purity.
科学的研究の応用
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to have antipsychotic effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a dopamine D2 receptor antagonist.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-7-2-1-4-14(15)12-18-8-10-19(11-9-18)16(20)13-5-3-6-13/h1-2,4,7,13H,3,5-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXRQWCCNNSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)piperazin-1-yl](cyclobutyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)


![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)
![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)


![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)